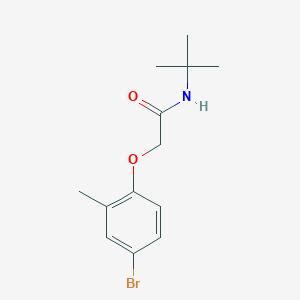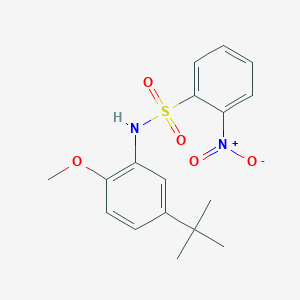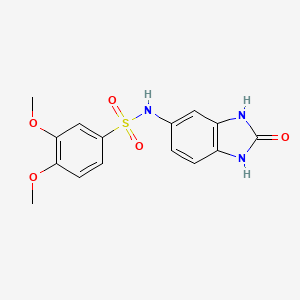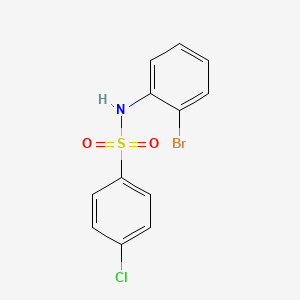![molecular formula C17H17N3OS B5785071 2-[(4,6-dimethyl-2-pyrimidinyl)thio]-1-(2-methyl-1H-indol-3-yl)ethanone](/img/structure/B5785071.png)
2-[(4,6-dimethyl-2-pyrimidinyl)thio]-1-(2-methyl-1H-indol-3-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4,6-dimethyl-2-pyrimidinyl)thio]-1-(2-methyl-1H-indol-3-yl)ethanone is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known by its chemical name, Sunitinib, and has been found to possess several interesting properties that make it an attractive candidate for further investigation.
Applications De Recherche Scientifique
Sure! Here’s a comprehensive analysis of the scientific research applications of 2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-1-(2-methyl-1H-indol-3-yl)ethanone:
Pharmaceutical Development
This compound has shown potential as a pharmaceutical intermediate . Its unique structure, combining pyrimidine and indole moieties, makes it a candidate for the synthesis of various therapeutic agents. Researchers are exploring its use in developing drugs for treating cancer, infectious diseases, and neurological disorders .
Antimicrobial Agents
The compound’s structure suggests it could be effective as an antimicrobial agent . Studies have indicated that derivatives of pyrimidine and indole exhibit significant antibacterial and antifungal activities. This makes it a promising candidate for developing new antibiotics and antifungal medications .
Agricultural Chemicals
In agriculture, this compound can be utilized in the development of pesticides and herbicides . Pyrimidine derivatives are known for their herbicidal properties, and combining them with indole structures could enhance their effectiveness against a broader spectrum of pests and weeds .
Material Science
The compound’s unique chemical properties make it suitable for applications in material science . It can be used in the synthesis of novel polymers and materials with specific properties, such as conductivity, stability, and resistance to degradation . These materials can be applied in electronics, coatings, and other industrial applications .
Biochemical Research
In biochemical research, this compound serves as a valuable tool for studying enzyme interactions and metabolic pathways . Its structure allows it to act as a probe or inhibitor in various biochemical assays, helping scientists understand complex biological processes and develop new biochemical techniques .
Environmental Science
The compound can be applied in environmental science for the development of sensors and remediation agents. Its ability to interact with various environmental pollutants makes it useful in detecting and neutralizing harmful substances in water and soil .
Synthetic Chemistry
In synthetic chemistry, this compound is used as a building block for creating more complex molecules. Its versatility allows chemists to design and synthesize a wide range of compounds with potential applications in pharmaceuticals, agrochemicals, and materials science .
Propriétés
IUPAC Name |
2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-1-(2-methyl-1H-indol-3-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3OS/c1-10-8-11(2)19-17(18-10)22-9-15(21)16-12(3)20-14-7-5-4-6-13(14)16/h4-8,20H,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPQDOMBVEPWLSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC(=O)C2=C(NC3=CC=CC=C32)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-1-(2-methyl-1H-indol-3-yl)ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(4-chlorophenyl)-N-{[(4-fluorophenyl)amino]carbonothioyl}acrylamide](/img/structure/B5785002.png)








![4-[2-({[(2-furylmethyl)amino]carbonothioyl}amino)ethyl]benzenesulfonamide](/img/structure/B5785092.png)


